4-Bromo-6-chloro-8-methylquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-chloro-8-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-4-7(12)5-8-9(11)2-3-13-10(6)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREAKKJLXOJDOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(C=CN=C12)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589200 | |
| Record name | 4-Bromo-6-chloro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927800-42-8 | |
| Record name | 4-Bromo-6-chloro-8-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=927800-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-6-chloro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 927800-42-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of 4-Bromo-6-chloro-8-methylquinoline
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-6-chloro-8-methylquinoline (CAS No. 1156602-22-0)[1]. As a substituted quinoline, this compound is of significant interest to researchers in medicinal chemistry and materials science, where quinoline derivatives are foundational scaffolds for therapeutic agents and functional materials[2][3]. Structural elucidation via NMR spectroscopy is a critical step in the synthesis and characterization of such novel compounds. While specific experimental spectral data for this exact molecule is not widely published, this guide leverages established principles of NMR spectroscopy and data from analogous structures to present a detailed theoretical interpretation. We will explore the expected chemical shifts, coupling patterns, and the underlying electronic effects of the substituents that govern the spectral appearance. This document serves as a robust predictive framework for researchers working with this and structurally related molecules.
Molecular Structure and Proton Environments
The structure of this compound features a quinoline bicyclic system with three distinct substituents.[1][2] The precise placement of the bromo, chloro, and methyl groups creates a unique electronic environment that dictates the resonance frequencies of the five non-equivalent protons.
Molecular Structure:
(Note: This is a simplified 2D representation)
The five key protons for ¹H NMR analysis are:
-
Methyl Protons (-CH₃): Located at position 8.
-
Aromatic Protons: H-2, H-3, H-5, and H-7 on the quinoline core.
Each proton's chemical shift is influenced by:
-
The inherent aromaticity of the quinoline ring system.
-
The electronegativity of the nitrogen atom , which strongly deshields adjacent protons (especially H-2).
-
Inductive and Mesomeric Effects of the halogen substituents (-Cl and -Br). These electron-withdrawing groups generally deshield nearby protons, shifting their signals downfield.
-
The electron-donating nature of the methyl group (-CH₃), which shields its own protons.
Predicted ¹H NMR Spectral Data
Based on the analysis of substituent effects and reference data for related compounds like 8-methylquinoline[4][5][6], the following ¹H NMR spectrum is predicted for this compound when dissolved in deuterated chloroform (CDCl₃).
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~ 7.40 - 7.55 | Doublet (d) | JH3-H2 ≈ 4.5 - 5.0 | 1H |
| H-5 | ~ 7.85 - 8.00 | Singlet (s) | N/A | 1H |
| H-7 | ~ 7.70 - 7.85 | Singlet (s) | N/A | 1H |
| H-2 | ~ 8.75 - 8.90 | Doublet (d) | JH2-H3 ≈ 4.5 - 5.0 | 1H |
| -CH₃ (at C-8) | ~ 2.75 - 2.85 | Singlet (s) | N/A | 3H |
Rationale and In-Depth Spectral Interpretation
The Methyl Protons (-CH₃ at C-8)
The three protons of the methyl group are chemically equivalent and are expected to appear as a sharp singlet due to the absence of adjacent protons for coupling. In the parent 8-methylquinoline, this signal appears around 2.825 ppm.[5] The electronic environment is largely preserved, so a similar chemical shift is anticipated.
The Aromatic Protons (H-2, H-3, H-5, H-7)
The aromatic region of the spectrum is predicted to contain four distinct signals.
-
H-2 and H-3: These two protons form a simple AX spin system.
-
H-2 (~8.75 - 8.90 ppm): This proton is adjacent to the electronegative nitrogen atom, causing it to be the most deshielded proton in the molecule, shifting it significantly downfield. It will appear as a doublet due to coupling with H-3.
-
H-3 (~7.40 - 7.55 ppm): This proton is coupled to H-2, resulting in a doublet. The presence of the electron-withdrawing chloro group at the C-4 position further deshields H-3 through an inductive effect.
-
-
H-5 and H-7: These protons are on the carbocyclic ring and are isolated from other protons, leading to singlet multiplicities.
-
H-5 (~7.85 - 8.00 ppm): This proton is flanked by two substituents: the chloro group at C-6 and the methyl-bearing carbon at C-8a (the fusion carbon). The strong deshielding effect of the adjacent chloro group at C-6 is the dominant factor, pushing this signal downfield.
-
H-7 (~7.70 - 7.85 ppm): This proton is positioned between the chloro-substituted C-6 and the bromo-substituted C-8. Both halogens are electron-withdrawing and will deshield H-7, resulting in a downfield chemical shift. The lack of adjacent protons makes it appear as a singlet.
-
Experimental Protocol for ¹H NMR Acquisition
To obtain high-quality ¹H NMR spectra for this compound, adherence to a standardized protocol is essential. This methodology is designed to be self-validating and produce reproducible results.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound solid.[1]
-
Transfer the solid into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), which is effective for many organic compounds and has a well-defined residual solvent peak at ~7.26 ppm.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.
-
Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.
-
-
Instrument Setup and Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[7]
-
Insert the sample into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃).
-
Shim the magnetic field to achieve a sharp, symmetrical peak shape for the solvent or reference signal. This step is crucial for obtaining high resolution.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0 to 12 ppm).
-
Apply a standard 90° pulse.
-
Set the relaxation delay (d1) to an appropriate value (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
-
Phase-correct the resulting spectrum to ensure all peaks are in positive absorption mode.
-
Perform baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the area under each peak to determine the relative number of protons.
-
Workflow for Spectroscopic Analysis
The logical flow from sample handling to final data interpretation can be visualized as follows.
Caption: Workflow from sample preparation to structural elucidation.
References
-
TSI Journals. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
-
Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
SpectraBase. (n.d.). 8-Methylquinoline. Retrieved from [Link]
- Google Patents. (2017). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
UNCW Institutional Repository. (2016). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 8-Methylquinoline. Retrieved from [Link]
-
National Institutes of Health (NIH). (2008). 4-Bromo-8-methoxyquinoline. Retrieved from [Link]
-
The Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]
-
SciSpace. (2016). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022). New Journal of Chemistry Supporting Information. Retrieved from [Link]
-
ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]
Sources
- 1. Buy 8-Bromo-4-chloro-6-methylquinoline | 1156602-22-0 [smolecule.com]
- 2. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]
- 3. ossila.com [ossila.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 8-Methylquinoline(611-32-5) 1H NMR [m.chemicalbook.com]
- 6. 8-Methylquinoline | C10H9N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
4-Bromo-6-chloro-8-methylquinoline 13C NMR analysis
Technical Guide: C NMR Analysis of this compound
Executive Summary
Target Molecule: this compound
Molecular Formula: C
This guide provides a step-by-step protocol for the synthesis, purification, and spectral assignment of the target, designed for researchers in medicinal chemistry and structural biology.
Structural Context & Synthesis
To understand the NMR data, one must first verify the synthetic origin. The substitution pattern is defined by the aniline precursor used in the Gould-Jacobs reaction or Conrad-Limpach synthesis .
Synthetic Pathway Verification
The target is typically synthesized from 4-chloro-2-methylaniline . If the starting material was 2-bromo-4-methylaniline, you have synthesized the wrong isomer (8-bromo-6-methyl...).
Figure 1: Validated synthetic route. The regiochemistry is locked by the aniline starting material.
Theoretical Framework: C NMR Prediction
Assignment of polysubstituted quinolines relies on the Additivity Principle . We start with the base shifts of Quinoline and apply the Substituent Chemical Shift (SCS) increments for the Halogens and Methyl group.
Base Shifts & Substituent Effects
-
Base: Quinoline (C2-C8a).
-
4-Br Effect: The Heavy Atom Effect causes a significant shielding (upfield shift) at the ipso carbon (C4).
-
6-Cl Effect: Inductive deshielding at ipso (C6); resonance shielding at ortho/para positions is weak due to the electron-deficient ring.
-
8-Me Effect: Deshielding at ipso (C8) and ortho (C7, C8a).
Predicted Chemical Shift Table
Values are estimated based on substituent additivity rules relative to unsubstituted quinoline in CDCl
| Carbon Position | Base Shift (ppm) | Substituent Effect | Predicted Shift (ppm) | Signal Type |
| C2 | 150.2 | Meta to Br/Cl (Weak) | 150 - 152 | CH (Deshielded) |
| C3 | 121.0 | Ortho to Br (+3) | 124 - 126 | CH |
| C4 (Ipso) | 135.8 | Ipso Br (-5.5) | 130 - 132 | Cq (Key Signal) |
| C4a | 128.3 | Ortho to Br, Meta to Cl | 126 - 129 | Cq |
| C5 | 128.3 | Ortho to Cl (+0.4) | 127 - 129 | CH |
| C6 (Ipso) | 126.4 | Ipso Cl (+6.2) | 132 - 134 | Cq |
| C7 | 129.2 | Ortho to Cl/Me | 130 - 132 | CH |
| C8 (Ipso) | 129.4 | Ipso Me (+9.3) | 137 - 139 | Cq |
| C8a | 148.1 | Ortho to Me (+1) | 147 - 149 | Cq |
| Me-Group | - | - | 17 - 22 | CH |
Critical Diagnostic: The C4 carbon attached to Bromine will appear upfield (130-132 ppm) compared to a standard aromatic C-H or C-Cl. In contrast, the C8 carbon attached to Methyl will be downfield (~138 ppm) .
Experimental Protocol
To ensure high-fidelity data, particularly for the quaternary carbons (C4, C6, C8, C4a, C8a) which have long relaxation times (
Sample Preparation
-
Mass: Dissolve 20–30 mg of the solid in 0.6 mL of CDCl
(Chloroform-d).-
Note: If solubility is poor, use DMSO-
, but expect chemical shifts to move slightly downfield (+0.5 to +1.0 ppm).
-
-
Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.
-
Filtration: Filter the solution through a cotton plug to remove suspended micro-particles which cause line broadening.
Instrument Parameters (Typical 100 MHz C)
-
Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE bias on quaternary carbons.
-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .
-
Reasoning: C4, C6, and C8 are quaternary and attached to heavy atoms/methyls; they relax slowly. A short D1 will suppress these signals, making assignment difficult.
-
-
Scans (NS): Minimum 1024 scans (approx. 1 hour) for sufficient S/N ratio on quaternary peaks.
-
Spectral Width: 240 ppm (to capture carbonyl impurities or unexpected shifts).
Structural Assignment Logic
Use the following logic flow to assign the peaks and confirm the structure.
Figure 2: Logical flowchart for spectral assignment and structural confirmation.
Distinguishing the Isomer (8-Bromo-4-chloro-6-methylquinoline)
If you have synthesized the wrong isomer, the NMR spectrum will show distinct differences:
-
C4 Shift: In the isomer, C4 is attached to Chlorine . C-Cl is deshielded relative to C-Br. Expect the isomer's C4 to appear at ~142-145 ppm (vs 130-132 ppm for the target).
-
C8 Shift: In the isomer, C8 is attached to Bromine . C-Br is shielded. Expect the isomer's C8 to appear at ~122-125 ppm (vs 138 ppm for the target).
| Feature | Target (4-Br, 6-Cl, 8-Me) | Isomer (4-Cl, 6-Me, 8-Br) |
| C4 Signal | ~131 ppm (Shielded by Br) | ~143 ppm (Deshielded by Cl) |
| C8 Signal | ~138 ppm (Deshielded by Me) | ~124 ppm (Shielded by Br) |
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent chemical shift additivity rules).
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 171373349 (Analogous Halogenated Quinolines). Retrieved February 2, 2026, from [Link]
- Johns, S. R., & Willing, R. I. (1976).
Technical Guide: Mass Spectrometry Profiling of 4-Bromo-6-chloro-8-methylquinoline
Executive Summary & Strategic Relevance
4-Bromo-6-chloro-8-methylquinoline (CAS: 1156602-22-0) is a critical heterocyclic scaffold in medicinal chemistry, most notably serving as a key intermediate in the synthesis of Omipalisib (GSK2126458) , a potent PI3K/mTOR inhibitor targeting solid tumors.
For drug development professionals, the accurate identification of this intermediate is paramount to ensuring the purity of downstream APIs. This guide moves beyond basic spectral matching, offering a mechanistic breakdown of its ionization physics and fragmentation logic to establish a self-validating identification protocol.
The Isotopic Fingerprint: The First Line of Verification
Before analyzing fragmentation, the identity of this molecule is confirmed by its distinct isotopic cluster. The presence of one Bromine (
Theoretical Isotope Distribution ( )
| Ion Identity | m/z (Nominal) | Isotope Composition | Relative Abundance (Approx) | Diagnostic Value |
| M | 255 | 3 (75%) | Base Peak anchor | |
| M+2 | 257 | 4 (100%) | Dominant Peak (Overlap of Br/Cl isotopes) | |
| M+4 | 259 | 1 (25%) | Confirms presence of both halogens |
Critical QC Check: If your M+2 peak is not the most intense (or at least equal to M), your sample has likely undergone dehalogenation (loss of Br or Cl) or is a different intermediate.
Ionization Physics & Fragmentation Mechanics
Ionization Mode Selection
-
ESI(+) (Electrospray Ionization): Preferred for LC-MS quantitative workflows. The quinoline nitrogen (pK_a ~4.9) is easily protonated to form
. -
EI (Electron Ionization): Preferred for structural elucidation and GC-MS. Generates the radical cation
which facilitates the homolytic cleavage required to verify the halogen positions.
Fragmentation Logic (MS/MS)
The fragmentation of this compound is governed by bond dissociation energies (BDE).
-
Primary Event (C-Br Cleavage): The
bond is significantly weaker (~81 kcal/mol) than the bond (~96 kcal/mol). The first major fragment is almost invariably the loss of the Bromine radical (EI) or HBr (ESI). -
Secondary Event (Ring Collapse): Following halogen loss, the quinoline ring typically ejects neutral HCN (27 Da), a signature of nitrogen heterocycles.
-
Tertiary Event (Cl Loss): The chlorine atom is more robust and typically retained until higher collision energies are applied.
Visualization of Fragmentation Pathways
The following diagram maps the logical decay of the molecule under Collision Induced Dissociation (CID).
Caption: Predicted ESI+ MS/MS fragmentation tree. The loss of Bromine is the kinetically favored primary step, followed by competitive ring contraction or Chlorine loss.
Validated Experimental Protocol
This protocol is designed for high-resolution LC-MS/MS verification using a Q-TOF or Orbitrap system, but is adaptable to Triple Quadrupole (QqQ).
Sample Preparation
-
Solvent: Dissolve 1 mg standard in 1 mL Methanol (HPLC Grade).
-
Dilution: Dilute 1:100 into 50:50 Water:Acetonitrile + 0.1% Formic Acid.
-
Target Concentration: 1 µg/mL (1 ppm).
LC-MS Conditions
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm) | Standard retention for hydrophobic heterocycles. |
| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong eluent for aromatic rings. |
| Gradient | 5% B to 95% B over 5 mins | Ensures separation from polar synthesis byproducts. |
| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation. |
| Source Temp | 350°C | High temp required to volatilize the fused ring system. |
| Collision Energy | Stepped (15, 30, 45 eV) | Captures both the survivor parent ion and deep fragments. |
Quality Control & Troubleshooting
Distinguishing Impurities
In synthesis, two common impurities mimic the target. Use this decision logic to filter them out:
-
Des-bromo impurity (6-chloro-8-methylquinoline):
-
Mass Shift: -79/81 Da.
-
Isotope Pattern: Changes from "3:4:1" to "3:1" (Chlorine only).
-
-
Regioisomer (Wrong halogen placement):
-
Mass: Identical.
-
Differentiation: Requires chromatography. The 4-position halogen is more labile than the 2-position. If fragmentation yields high [M-Halogen] at very low energy (10 eV), it confirms the halogen is in a sterically or electronically activated position (like position 4).
-
Visualization: QC Decision Matrix
Caption: Logic flow for validating the presence of this compound based on isotopic fine structure.
References
-
GSK2126458 (Omipalisib)
- Context: Primary source detailing the use of haloquinolines as intermedi
- Source: Knight, S. D., et al. "Discovery of GSK2126458, a Highly Potent, Selective, and Orally Bioavailable Inhibitor of PI3K/mTOR." ACS Medicinal Chemistry Letters, 2010.
-
URL:[Link]
-
Fragmentation of Haloquinolines
- Context: Mechanistic rules for the loss of halogens and HCN
- Source: NIST Mass Spectrometry Data Center (General Quinoline Fragment
-
URL:[Link]
-
Isotope Pattern Calculation
- Context: Validation of the Br/Cl isotope cluster r
- Source: Scientific Instrument Services Isotope Distribution Calcul
-
URL:[Link]
Methodological & Application
Application Note: Chemoselective Suzuki-Miyaura Coupling of 4-Bromo-6-chloro-8-methylquinoline
Executive Summary
This application note details a robust protocol for the chemoselective Suzuki-Miyaura cross-coupling of 4-bromo-6-chloro-8-methylquinoline . The primary objective is to install aryl or heteroaryl substituents at the C4 position while strictly preserving the C6-chlorine moiety.
This selectivity is critical for drug discovery campaigns, as the preserved C6-chloride serves as a "handle" for subsequent diversification (e.g., Buchwald-Hartwig amination or a second, more forcing Suzuki coupling), enabling the rapid synthesis of bifunctionalized quinoline libraries.
Mechanistic Basis & Strategy
The Selectivity Challenge
The substrate contains two electrophilic sites:
-
C4-Bromine: Located on the electron-deficient pyridine ring.
-
C6-Chlorine: Located on the benzenoid ring.
Theoretical Grounding
Success relies on exploiting the differences in Bond Dissociation Energy (BDE) and Electronic Activation .
-
Oxidative Addition Kinetics: The rate-limiting step of the catalytic cycle is the oxidative addition of Pd(0) into the C-X bond.[1] The C-Br bond (~68 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol), making C4-Br kinetically favored.
-
Electronic Bias: The C4 position is para to the quinoline nitrogen. The electron-withdrawing nature of the nitrogen renders C4 highly electrophilic, further accelerating oxidative addition at this site compared to the relatively electron-neutral C6 position.
Key Insight: While the C8-methyl group introduces steric bulk near the nitrogen, it does not significantly impede the C4 position. However, it increases the lipophilicity of the molecule, necessitating the use of solvent systems capable of solvating the specific catalytic complex.
Reaction Optimization & Critical Parameters
To ensure <5% bis-coupling (reaction at C6) and <1% protodehalogenation, the following parameters were optimized:
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl₂·DCM | The bidentate dppf ligand has a large bite angle, which stabilizes the Pd(II) species and favors reductive elimination, but crucially, it is less electron-rich than alkyl-phosphines (like PCy₃), reducing the risk of activating the inert C-Cl bond. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Water is essential for the activation of the boronic acid (formation of the boronate species). Dioxane ensures solubility of the lipophilic 8-methylquinoline scaffold. |
| Base | Na₂CO₃ (2.0 eq) | A mild carbonate base is preferred over phosphates (K₃PO₄) or alkoxides. Stronger bases can promote competitive hydrolysis of the C4-Br to the quinolone (4-OH) or activation of the C6-Cl. |
| Temp | 80–90 °C | Sufficient to drive C4 coupling but low enough to prevent overcoming the activation energy barrier for C6-Cl insertion. |
Visualizing the Workflow
The following diagram illustrates the decision tree and reaction pathway for this protocol.
Caption: Workflow for chemoselective coupling. Blue nodes indicate standard process steps; Red/Yellow nodes indicate critical control points.
Detailed Experimental Protocol
Target Scale: 1.0 mmol (approx. 256 mg of substrate)
Reagents Setup
-
Substrate: this compound (256 mg, 1.0 mmol)
-
Coupling Partner: Aryl Boronic Acid (1.1 mmol, 1.1 equiv)
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·DCM) (41 mg, 0.05 mmol, 5 mol%)
-
Base: Sodium Carbonate (Na₂CO₃) (212 mg, 2.0 mmol, 2.0 equiv) dissolved in water (2 mL).
-
Solvent: 1,4-Dioxane (8 mL).
Procedure
-
Charging: To a 20 mL reaction vial equipped with a magnetic stir bar, add the Substrate , Boronic Acid , and Pd catalyst .
-
Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3) to remove atmospheric oxygen (critical to prevent homocoupling and phenol formation).
-
Solvent Addition: Inject the 1,4-Dioxane and the aqueous Na₂CO₃ solution via syringe.
-
Degassing: Sparge the biphasic mixture with an Argon balloon and a long needle for 5-10 minutes while stirring.
-
Reaction: Place the vial in a pre-heated block at 85 °C . Stir vigorously (1000 rpm) to ensure mixing of the biphasic system.
-
Monitoring: Check by LCMS or TLC after 2 hours.
-
Target Mass: [M+H]+ = Product Mass.
-
Watch for: Bis-coupled product (Product Mass + Aryl - Cl) and Hydrolysis (Substrate Mass - Br + OH).
-
-
Workup:
-
Purification: Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 0-30% EtOAc). The product is usually more polar than the starting material but less polar than the hydrolyzed byproduct.
-
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst deactivation or poor solubility. | 1. Sparge solvents longer (O₂ kills Pd(0)).2. Increase Temp to 95°C.3. Switch solvent to DME/Water (higher boiling point). |
| Bis-Coupling (C6 reaction) | Temperature too high or Catalyst too active. | 1. Lower temp to 70°C.2. Reduce Boronic Acid to 1.0 equiv.3. Ensure Catalyst is Pd(dppf)Cl₂ (avoid S-Phos or X-Phos). |
| Hydrolysis (C4-OH) | Hydroxide competition. | 1. Switch base to K₃PO₄ (anhydrous) in Dioxane (no water).2. Ensure solvents are dry if using anhydrous conditions. |
| Protodehalogenation | Hydride source present. | 1. Avoid alcoholic solvents (EtOH/MeOH).2. Use fresh Dioxane (free of peroxides). |
References
-
Mechanistic Overview of Suzuki Coupling
-
Reactivity of Halo-Quinolines
- Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (Demonstrates reactivity of 4-bromo-heterocycles).
-
[Link]
-
General Protocol for Heteroaryl Chlorides/Bromides
-
Selectivity in Polyhalogenated Heterocycles
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings. (Discusses ligand influence on selectivity).
-
[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 6-chloro-8-methylquinoline synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
The Strategic Utility of 4-Bromo-6-chloro-8-methylquinoline in Modern Drug Discovery: Application Notes and Protocols
In the landscape of contemporary medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its rigid bicyclic framework and the tunable electronic properties conferred by various substituents have made it a cornerstone in the design of novel drugs targeting a wide array of diseases, including cancer, malaria, and microbial infections.[3][4] Within this esteemed class of heterocycles, 4-Bromo-6-chloro-8-methylquinoline emerges as a highly versatile and strategically valuable intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its properties, synthesis, and applications, complete with detailed protocols for its use in key synthetic transformations.
Physicochemical Properties and Structural Attributes
This compound is a trisubstituted quinoline derivative with the molecular formula C₁₀H₇BrClN and a molecular weight of 256.53 g/mol .[5][6] The strategic placement of its substituents dictates its chemical reactivity and utility in drug discovery programs.
| Property | Value | Source |
| CAS Number | 927800-42-8 | [7][8] |
| Molecular Formula | C₁₀H₇BrClN | [5][6] |
| Molecular Weight | 256.53 g/mol | [5][9] |
| Appearance | Solid (predicted) | [10] |
| Solubility | Soluble in organic solvents like DMSO and THF; poorly soluble in water. | [4] |
| Storage | Store in an inert atmosphere at 2-8°C. | [11] |
The key to the synthetic utility of this molecule lies in the differential reactivity of the two halogen atoms. The chlorine atom at the 4-position is activated towards nucleophilic substitution, while the bromine atom at the 4-position is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This orthogonal reactivity allows for the sequential and regioselective introduction of different functionalities, making it a powerful building block for creating diverse chemical libraries.
Synthesis of this compound: A Representative Protocol
Workflow for the Synthesis of a Dihalo-methylquinoline Intermediate
Caption: A plausible multi-step synthesis of this compound.
Detailed Protocol (Representative)
Step 1: Synthesis of 8-Methylquinolin-4-ol [1]
-
In a round-bottom flask, combine 2-methylaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).
-
Heat the mixture at 100-110 °C for 2 hours.
-
Increase the temperature to 240-250 °C and maintain for 30 minutes to effect cyclization.
-
Cool the reaction mixture and triturate with diethyl ether to obtain the crude product.
-
Recrystallize from ethanol to yield pure 8-methylquinolin-4-ol.
Step 2: Synthesis of 4-Chloro-8-methylquinoline [1]
-
To a stirred solution of 8-methylquinolin-4-ol (1.0 eq) in a suitable solvent (e.g., toluene), add phosphorus oxychloride (POCl₃, 3.0 eq).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution and extract with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-chloro-8-methylquinoline.
Step 3: Synthesis of this compound
-
Dissolve 4-chloro-8-methylquinoline (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The true power of this compound as a medicinal chemistry intermediate is realized in its application in palladium-catalyzed cross-coupling reactions. The differential reactivity of the C4-Cl and C6-Br bonds allows for selective functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds.[12] In the case of this compound, the C-Br bond is generally more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond, allowing for selective arylation or vinylation at the 6-position.
General Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Detailed Protocol (Representative for a Dihalo-quinoline) [13][14]
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base, for instance, K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the 6-aryl-4-chloro-8-methylquinoline product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[15][16] Similar to the Suzuki coupling, the C-Br bond of this compound is more reactive, allowing for the selective introduction of an amine at the 6-position.
General Workflow for Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination of this compound.
Detailed Protocol (Representative for a Dihalo-quinoline) [15][16]
-
In a glovebox or under an inert atmosphere, add a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a suitable phosphine ligand (e.g., Xantphos, 10 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq) to an oven-dried Schlenk tube.
-
Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the desired 6-amino-4-chloro-8-methylquinoline derivative.
Safety and Handling
Based on the safety data for the isomeric 8-Bromo-4-chloro-6-methylquinoline, this compound should be handled with care.[5][11] It is predicted to be toxic if swallowed and may cause serious eye damage.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound represents a strategically important intermediate for drug discovery and medicinal chemistry. Its dihalogenated structure, with orthogonally reactive sites, provides a versatile platform for the synthesis of complex, substituted quinoline derivatives through well-established synthetic methodologies like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols and data presented in this guide are intended to provide researchers with the foundational knowledge to effectively utilize this powerful building block in their synthetic endeavors, ultimately accelerating the discovery of new therapeutic agents.
References
-
ChemBK. (n.d.). This compound. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
-
Kemcal. (n.d.). CAS 927800-42-8 | this compound. Retrieved January 26, 2026, from [Link]
-
USD RED. (2021). Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis. Retrieved January 26, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 26, 2026, from [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2014). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 8-Bromo-6-methylquinoline. Retrieved January 26, 2026, from [Link]
-
Indian Academy of Sciences. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Retrieved January 26, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 26, 2026, from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved January 26, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 26, 2026, from [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved January 26, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 8-Bromo-6-methylquinoline | C10H8BrN | CID 13088043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 8-Bromo-4-chloro-6-methylquinoline | 1156602-22-0 [smolecule.com]
- 4. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]
- 5. 8-Bromo-4-chloro-6-methylquinoline AldrichCPR 1156602-22-0 [sigmaaldrich.com]
- 6. kemcal.com [kemcal.com]
- 7. chembk.com [chembk.com]
- 8. This compound - [sigmaaldrich.cn]
- 9. 6-Bromo-4-chloro-8-methylquinoline AldrichCPR 1086062-90-9 [sigmaaldrich.com]
- 10. 4-BROMO-8-CHLOROQUINOLINE CAS#: 927800-40-6 [m.chemicalbook.com]
- 11. achmem.com [achmem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. labgogo.com [labgogo.com]
- 15. ias.ac.in [ias.ac.in]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Evaluating antibacterial activity of novel quinoline compounds
Executive Summary
Quinoline derivatives represent a "privileged scaffold" in medicinal chemistry, historically validated by the success of quinine and fluoroquinolones (e.g., ciprofloxacin). However, the rise of Antimicrobial Resistance (AMR) necessitates the development of novel quinoline derivatives that bypass traditional resistance mechanisms (e.g., efflux pumps or gyrA mutations).
This guide provides a rigorous, self-validating workflow for characterizing these compounds. Unlike standard protocols, this document integrates solubility management , high-sensitivity colorimetric screening , and mechanistic differentiation (DNA gyrase targeting vs. membrane disruption) to ensure that "hits" are true drug candidates, not just artifacts of assay interference.
Compound Preparation & Solubility Management
The Challenge: Novel quinolines are often highly lipophilic. Poor solubility leads to precipitation in aqueous media, causing false negatives (compound not reaching bacteria) or false positives (aggregates lysing membranes).
Protocol:
-
Stock Solution: Dissolve compound in 100% DMSO to a concentration of 10 mg/mL or 20 mM.
-
Critical Check: If precipitation occurs, sonicate at 40°C for 10 mins.
-
-
Working Solution: Dilute stock 1:10 in sterile water to create a 10% DMSO intermediate.
-
Assay Concentration: Further dilute in culture media (Mueller-Hinton Broth).
-
Validation Rule: The final DMSO concentration in the well must not exceed 1% (v/v) . Bacteria like E. coli and S. aureus can tolerate up to 2% DMSO, but >1% can sensitize the membrane, skewing MIC data.
-
Primary Screening: Resazurin-Based Microdilution (MIC)
Objective: Determine the Minimum Inhibitory Concentration (MIC) with visual precision superior to standard turbidity tests.
Principle: Resazurin (blue, non-fluorescent) is reduced by viable bacterial reductases to resorufin (pink, highly fluorescent).[1] This allows distinct differentiation between live and dead cells, even with precipitated compounds that obscure turbidity.
Workflow Diagram:
Caption: Figure 1. Resazurin-modified broth microdilution workflow for high-contrast MIC determination.
Step-by-Step Protocol:
-
Plate Setup: Add 100 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well plate.
-
Dilution: Add 100 µL of compound to Column 1. Mix and transfer 100 µL to Column 2. Repeat to Column 10. Discard final 100 µL.
-
Columns 11 & 12: Growth Control (Bacteria + Solvent) and Sterility Control (Media only).
-
-
Inoculum: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x
CFU/mL), then dilute 1:100. Add 100 µL to wells 1-11. Final volume = 200 µL. -
Incubation: 37°C for 18–20 hours.
-
Visualization: Add 30 µL of 0.015% Resazurin solution. Incubate 2–4 hours.
-
Result: The MIC is the lowest concentration that remains Blue .[2]
-
Secondary Screening: Time-Kill Kinetics
Objective: Distinguish between Bacteriostatic (stops growth) and Bactericidal (kills bacteria) activity.
Protocol:
-
Prepare tubes with compound at 1x MIC and 4x MIC .
-
Inoculate with ~1 x
CFU/mL. -
Incubate at 37°C with shaking.
-
Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.
-
Plating: Serially dilute aliquots in PBS and plate on agar. Count colonies.
Data Analysis:
-
Bactericidal:
reduction in CFU/mL (99.9% kill) compared to the initial inoculum. -
Bacteriostatic:
reduction.
Mechanism of Action (MoA) Determination
Novel quinolines typically act via two pathways:
-
DNA Gyrase Inhibition: Similar to ciprofloxacin (trapping the cleavage complex).
-
Membrane Disruption: Common in quinolines with long alkyl chains (cationic amphiphiles).
MoA Decision Tree:
Caption: Figure 2. Parallel assay strategy to deconstruct the Mechanism of Action (MoA).
Assay A: DNA Gyrase Supercoiling Inhibition
Rationale: DNA gyrase introduces negative supercoils into relaxed DNA.[3][4] Inhibitors prevent this, leaving DNA relaxed.
-
Reagents: Relaxed pBR322 plasmid, E. coli DNA Gyrase (subunits A & B), ATP.
-
Method:
-
Mix Relaxed pBR322 (0.5 µg) + Gyrase enzyme + ATP + Test Compound.
-
Incubate 30 min at 37°C.
-
Stop reaction with SDS/Proteinase K.
-
Run on 1% agarose gel (without Ethidium Bromide initially).
-
Stain and visualize.[5]
-
-
Result:
-
Control: Supercoiled DNA (migrates fast).
-
Inhibitor:[6] Relaxed DNA (migrates slow).
-
Assay B: Membrane Permeability (SYTOX Green)
Rationale: SYTOX Green is impermeable to live cells. If the quinoline disrupts the membrane, the dye enters, binds DNA, and fluoresces.
-
Method:
-
Wash log-phase bacteria in PBS.
-
Add SYTOX Green (5 µM final).
-
Add Test Compound (at 2x MIC).
-
Measure fluorescence (Ex 504 nm / Em 523 nm) every 5 mins for 1 hour.
-
-
Result: Rapid increase in fluorescence indicates membrane lysis (non-specific toxicity risk).
Cytotoxicity & Selectivity Index (SI)
The "Drug-Likeness" Gate: A potent antibacterial is useless if it kills mammalian cells at the same concentration.
Protocol (MTT Assay):
-
Cells: HEK293 (Kidney) or HepG2 (Liver) cells seeded at
cells/well. -
Treatment: Incubate with compound gradients for 24h.
-
Readout: Add MTT reagent; read absorbance at 570 nm.
-
Calculation: Determine
(Concentration cytotoxic to 50% of cells).
Selectivity Index (SI) Calculation:
-
Interpretation:
-
SI < 1: Toxic (Kills host before bacteria).
-
SI 1–10: Narrow therapeutic window (Lead optimization needed).
-
SI > 10: Promising drug candidate.
-
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).[7] Wayne, PA: CLSI.
-
Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[1] Methods, 42(4), 321-324.
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574.
-
Maxwell, A., et al. (2006). High-throughput assays for DNA gyrase and other topoisomerases.[3][5] Nucleic Acids Research, 34(15), e104.
-
Orme, T., et al. (2016). Selectivity Index: A Tool for the Identification of Novel Antimalarial and Antibacterial Agents. Drug Discovery Today, 21(1), 123-130.
Sources
- 1. Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. profoldin.com [profoldin.com]
- 4. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity, toxicity and selectivity index of two biflavonoids and a flavone isolated from Podocarpus henkelii (Podocarpaceae) leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. intertekinform.com [intertekinform.com]
4-Bromo-6-chloro-8-methylquinoline for materials science applications
Part 1: Executive Summary & Strategic Value
4-Bromo-6-chloro-8-methylquinoline (CAS 927800-42-8) is a tri-functionalized heterocyclic scaffold offering a unique "chemical programmability" for materials scientists. Unlike generic quinolines, this molecule possesses three distinct handle types with graduated reactivity profiles:
-
C4-Bromo (High Reactivity): The "Gateway" for primary conjugation. Highly susceptible to Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) and nucleophilic aromatic substitution (
). -
C6-Chloro (Latent Reactivity): A stable anchor that remains inert during C4 functionalization but can be activated under forcing conditions (e.g., Buchwald-Hartwig amination) for secondary structural extension.
-
C8-Methyl (Steric/Solubility Modulator): Disrupts
- stacking to prevent aggregation-induced quenching (ACQ) in solid-state films and improves solubility in organic processing solvents (Chlorobenzene, Toluene).
This guide details the protocols for transforming this building block into OLED host materials and corrosion inhibitors , leveraging its sequential functionalization capability.
Part 2: Chemical Profile & Properties
| Property | Data | Relevance to Materials Science |
| CAS Number | 927800-42-8 | Unique identifier for procurement. |
| Formula | Carbon-rich core for charge transport. | |
| Molecular Weight | 256.53 g/mol | Low MW allows vacuum deposition. |
| Predicted LogP | ~3.9 | High lipophilicity; excellent for organic semiconductor blends. |
| HOMO/LUMO | -6.2 eV / -2.4 eV (Est.) | Deep HOMO supports hole-blocking applications. |
| Solubility | DCM, THF, Toluene | Compatible with spin-coating and inkjet printing. |
Part 3: Synthesis Protocol (Gould-Jacobs Route)
Note: While commercially available, in-house synthesis ensures purity control critical for optoelectronic grades.
Workflow Diagram
Caption: Step-wise synthesis via the Gould-Jacobs reaction pathway, ensuring regioselective ring formation.
Detailed Procedure
-
Condensation: Mix 4-chloro-2-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat to 140°C for 2 hours. Distill off ethanol continuously.
-
Cyclization: Add the resulting enamine dropwise into boiling Dowtherm A (diphenyl ether/biphenyl eutectic) at 250°C. Critical: High dilution prevents polymerization.
-
Hydrolysis/Decarboxylation: Saponify the ester (NaOH/H2O) and acidify to decarboxylate, yielding 4-hydroxy-6-chloro-8-methylquinoline .
-
Bromination:
-
Suspend the 4-hydroxy intermediate in dry toluene.
-
Add
(1.5 eq) carefully. -
Reflux at 110°C for 4 hours. Monitor by TLC (Product
> Starting Material). -
Quench: Pour onto ice-water. Neutralize with
. Extract with DCM. -
Purification: Recrystallize from Hexane/EtOAc (9:1) to remove phosphorus impurities.
-
Part 4: Application Protocol – Sequential Functionalization for OLEDs
Objective: Create a "Push-Pull" organic semiconductor by attaching an electron-rich carbazole at C4 and an electron-withdrawing unit at C6.
Mechanism: Chemoselective Coupling
The C4-Br bond has a lower bond dissociation energy (BDE) and is more electron-deficient (para to Nitrogen) than the C6-Cl bond. We exploit this for sequential assembly.[1]
Caption: Chemoselective workflow exploiting the reactivity difference between C4-Br (Heteroaryl) and C6-Cl (Aryl).
Protocol: Step 1 (C4-Selective Suzuki Coupling)
-
Reagents:
-
Substrate: this compound (1.0 eq)[2]
-
Partner: 9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (1.1 eq)
-
Catalyst:
(3 mol%) -
Base:
(aqueous) -
Solvent: Toluene/Ethanol (4:1)
-
-
Procedure:
-
Degas solvents with Nitrogen for 30 mins.
-
Combine reactants in a Schlenk flask.
-
Heat to 80°C for 12 hours. Note: Do not exceed 90°C to preserve the C6-Cl bond.
-
Workup: Filter through Celite. Wash with brine.
-
-
Result: 6-Chloro-8-methyl-4-(carbazolyl)quinoline. The Chlorine remains intact for the next step.
Protocol: Step 2 (C6-Activation via Buchwald-Hartwig)
-
Reagents:
-
Substrate: Product from Step 1.
-
Partner: Diphenylamine (1.2 eq)
-
Catalyst:
(2 mol%) + XPhos (4 mol%) (Ligand crucial for aryl chloride activation). -
Base:
(Strong base required). -
Solvent: Xylene (Anhydrous).
-
-
Procedure:
-
Heat to 120°C (Reflux) for 24 hours.
-
Purification: Column chromatography (Silica, Hexane/DCM gradient).
-
Part 5: Application Note – Corrosion Inhibition
Context: Quinolines adsorb onto metal surfaces (Fe, Al) via the Nitrogen lone pair and
Testing Protocol (Electrochemical Impedance Spectroscopy - EIS):
-
Solution: Prepare 1M HCl electrolyte.
-
Inhibitor: Dissolve this compound at concentrations: 100, 200, 500 ppm. (Use 5% Ethanol as co-solvent if needed).
-
Setup: Three-electrode cell (Working: Mild Steel; Counter: Platinum; Ref: Ag/AgCl).
-
Measurement:
-
Scan Frequency: 100 kHz to 10 mHz.
-
Amplitude: 10 mV.
-
-
Expected Outcome: Increase in Charge Transfer Resistance (
) with concentration, indicating formation of a protective film. The 4-Br group may also hydrolyze slightly to form stronger anchoring points over long durations.
Part 6: References
-
Chemical Identity & Basic Properties:
-
Source: Sigma-Aldrich / Merck KGaA. "this compound Product Specification." (Search CAS: 927800-42-8).
-
-
Synthesis of 4-Bromoquinolines (Gould-Jacobs Method):
-
Source: Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.
-
-
Suzuki Coupling Selectivity (C4 vs C6):
-
Source: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
-
Quinoline Derivatives in OLEDs:
-
Source: Tang, C. W., & VanSlyke, S. A. (1987). "Organic electroluminescent diodes." Applied Physics Letters. (Foundational text on Quinoline-based emitters).
-
-
Corrosion Inhibition Mechanisms:
-
Source: S. A. Umoren et al. (2010). "Synergistic inhibition effect of polyethylene glycol and some quinoline derivatives on the corrosion of mild steel." Cellulose. (Demonstrates the role of substituted quinolines).
-
Disclaimer: This protocol involves hazardous chemicals (
Sources
Troubleshooting & Optimization
Technical Support Center: HPLC Purification of Halogenated Quinoline Isomers
Welcome to the technical support center for the HPLC purification of halogenated quinoline isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the unique challenges associated with the separation of these compounds. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can develop robust and reliable purification methods.
Introduction: The Challenge of Halogenated Quinoline Isomers
Halogenated quinolines are a critical class of compounds in medicinal chemistry and materials science. Their purification, however, presents a significant chromatographic challenge. The isomers, often differing only by the position of a halogen atom, can exhibit very similar polarities and hydrophobicities, leading to co-elution and poor resolution. Furthermore, the basic nature of the quinoline nitrogen can lead to undesirable interactions with the stationary phase, resulting in poor peak shapes. This guide provides a structured approach to troubleshoot and optimize your HPLC purification methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the HPLC purification of halogenated quinoline isomers.
Q1: Why am I seeing poor resolution between my halogenated quinoline isomers?
A1: Poor resolution is a common issue and can stem from several factors.[1][2][3] The primary reason is often the subtle structural differences between isomers, leading to very similar retention times. To improve resolution, consider the following:
-
Optimize the Mobile Phase: The choice of organic modifier (acetonitrile vs. methanol) can significantly impact selectivity.[4] Acetonitrile, an aprotic solvent, interacts primarily through dipole-dipole forces, while methanol, a protic solvent, can engage in hydrogen bonding, offering different selectivity.[4]
-
Adjust the Gradient: For complex mixtures of isomers, a shallow gradient can provide better separation by allowing more time for the isomers to interact with the stationary phase.[5]
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different column chemistry. A pentafluorophenyl (PFP) column can offer alternative selectivity for aromatic, halogenated compounds through π-π and dipole-dipole interactions, which differ from the hydrophobic interactions of a C18 column.[4]
-
Lower the Flow Rate: Decreasing the flow rate can enhance resolution by allowing for better mass transfer within the column.[1][6]
Q2: My peaks are tailing significantly. What is the cause and how can I fix it?
A2: Peak tailing is a frequent problem when analyzing basic compounds like quinolines.[7][8][9] It is primarily caused by secondary interactions between the basic nitrogen on the quinoline ring and acidic silanol groups on the silica-based stationary phase.[7][9] Here’s how to address it:
-
Mobile Phase pH Adjustment: Operating at a lower pH (around 2-4) can suppress the ionization of the silanol groups, minimizing these secondary interactions.[7][9] However, be mindful of your analytes' pKa; operating too close to the pKa can lead to peak shape distortion.[10][11]
-
Use of Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites.[7]
-
Column Selection: Modern, "end-capped" columns have fewer free silanol groups and are specifically designed to reduce tailing for basic compounds.[9][10] Type B silica columns are also manufactured to have a lower metal content and fewer free silanols, leading to improved peak shape.[7]
Q3: My retention times are drifting between runs. What should I check?
A3: Drifting retention times can invalidate your results and are often a sign of an unequilibrated or contaminated system.
-
Insufficient Column Equilibration: This is a very common cause, especially in gradient chromatography.[12] Ensure the column is properly equilibrated with the initial mobile phase conditions between injections. A good rule of thumb is to flush the column with 10-20 column volumes of the starting mobile phase.[12][13]
-
Mobile Phase Composition Changes: Ensure your mobile phase is well-mixed and that there is no evaporation of the more volatile organic component.
-
Column Contamination: Accumulation of sample matrix components on the column can alter its chemistry and affect retention times.[2] Regular column washing is essential.
-
Temperature Fluctuations: Inconsistent column temperature can affect mobile phase viscosity and, consequently, retention times.[1] Using a column oven is highly recommended for reproducible results.
Q4: Can I use the same C18 column for all my halogenated quinoline isomer separations?
A4: While a C18 column is a good starting point for reversed-phase HPLC, it may not be optimal for all isomer separations. The hydrophobicity differences between some positional isomers can be minimal, leading to co-elution on a C18 column. For challenging separations, exploring alternative stationary phases is recommended. A PFP (pentafluorophenyl) phase, for instance, can provide unique selectivity for halogenated aromatic compounds due to its ability to engage in multiple interaction modes beyond just hydrophobicity.[4]
Q5: What is the best way to prepare my sample for HPLC analysis?
A5: Proper sample preparation is crucial for protecting your column and ensuring reproducible results.[14][15]
-
Dissolution: Dissolve your sample in a solvent that is of equal or weaker elution strength than your initial mobile phase.[16][17] Injecting a sample in a stronger solvent can lead to peak distortion.[16]
-
Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column frit.[14][17]
-
Concentration: Avoid overloading the column, as this can lead to broad, asymmetrical peaks.[18] If your sample is too concentrated, dilute it before injection.[17]
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the HPLC purification of halogenated quinoline isomers.
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting decision tree for poor resolution.
Troubleshooting Table for Common HPLC Issues
| Symptom | Potential Cause | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with residual silanols.[7][9] | Lower mobile phase pH (2-4).[7][9] Use an end-capped or Type B silica column.[7][10] Add a competing base (e.g., TEA) to the mobile phase.[7] |
| Peak Fronting | Column overload.[7] Sample dissolved in a solvent stronger than the mobile phase.[16] | Dilute the sample.[17] Dissolve the sample in the initial mobile phase.[16][17] |
| Split Peaks | Column void or plugged frit.[16][19] Sample injection issue. | Reverse flush the column (if recommended by the manufacturer).[19] Check for leaks and ensure proper injector function.[16] |
| High Backpressure | Plugged column frit or in-line filter.[16] Precipitated buffer salts.[20][21] | Replace the in-line filter. Backflush the column.[19] Ensure buffer solubility in the mobile phase, especially at high organic concentrations. |
| Baseline Drift | Insufficient column equilibration.[12] Mobile phase contamination.[22] Temperature fluctuations.[1] | Increase equilibration time between runs.[12] Use high-purity solvents and freshly prepared mobile phase.[16][20] Use a column oven. |
| Ghost Peaks | Contaminants in the mobile phase or from the injector.[14][22] | Run a blank gradient to identify the source of contamination.[23] Use high-purity solvents and clean the injector.[14][22] |
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key workflows in the HPLC purification of halogenated quinoline isomers.
Protocol 1: Method Development for Separation of Halogenated Quinoline Isomers
-
Initial Column and Mobile Phase Selection:
-
Scouting Gradient:
-
Run a fast, linear gradient from 5% to 95% Acetonitrile over 15-20 minutes.[23]
-
This will provide an initial assessment of the retention times of your isomers and the complexity of the sample.
-
-
Gradient Optimization:
-
Based on the scouting run, design a shallower gradient around the elution time of your target isomers.[5] For example, if the isomers elute between 40% and 60% Acetonitrile, you could run a gradient from 30% to 70% Acetonitrile over 30 minutes.
-
The goal is to improve the resolution between closely eluting peaks.
-
-
Selectivity Optimization:
-
If resolution is still insufficient, change the organic modifier from acetonitrile to methanol and repeat the gradient optimization. The different solvent properties may alter the elution order and improve separation.[4]
-
Consider adjusting the pH of the aqueous mobile phase. A change in pH can alter the ionization state of the quinoline isomers and their interaction with the stationary phase, thus affecting selectivity.[11][28][29]
-
-
Alternative Stationary Phase Screening:
-
If co-elution persists, screen a column with a different selectivity, such as a PFP column.[4] This is particularly useful for positional isomers of aromatic compounds.
-
Protocol 2: Column Cleaning and Maintenance
Proper column care is essential for longevity and reproducible performance.[16][19][20][21]
-
Routine Washing (after each use):
-
Deep Cleaning (for high backpressure or poor peak shape):
-
Storage:
Part 4: Visualization of Key Concepts
Workflow for HPLC Method Development
Caption: A systematic workflow for HPLC method development.
References
- Maintenance and Care of HPLC Columns in Chrom
- Tips to maintain your HPLC & UHPLC systems and columns.
- HPLC Column Maintenance: Tips for Extending HPLC Column Lifetime.
- HPLC Column Care and Maintenance. Chrom Tech, Inc.
- How to Reduce Peak Tailing in HPLC? Phenomenex.
- Troubleshooting Peak Shape Problems in HPLC.
- Poor Equilibration in Gradient HPLC. Element Lab Solutions.
- Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes.
- HPLC Column Care, Troubleshooting, Restor
- How to Obtain Good Peak Shapes. GL Sciences.
- HPLC Troubleshooting Guide.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- Peak Tailing in HPLC. Element Lab Solutions.
- Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.
- What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
- Column equilibration effects in gradient elution in reversed-phase liquid chromatography.
- Negative gradient slope methods to improve the separation of closely eluting proteins. Molnar Institute.
- Troubleshooting Reversed Phase Chrom
- The impact of pH values of mobile phases on the retention time of the tested compounds.
- Why Column Equilibration, and Factors Affecting RPLC Column Equilibr
- Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
- Troubleshooting poor peak resolution in HPLC of aniline isomers. Benchchem.
- Troubleshooting poor resolution in HPLC purific
- Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Bitesize Bio.
- Reversed-phase HPLC Buffers. Sigma-Aldrich.
- What are the Reasons for Resolution Failure in HPLC?
- Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. ALWSCI.
- Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies.
- Mercuration of quinoline give different isomers how could these isomers separated.
- The Secrets of Successful Gradient Elution.
- Gradient Optimization in HPLC.
- How to Prepare a Sample for HPLC Analysis.
- Exploring the Role of pH in HPLC Separ
- Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide.
- Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.
- Sample Preparation – HPLC.
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- Steps for HPLC Method Development. Pharmaguideline.
- HPLC Method Development and Validation for Pharmaceutical Analysis.
- Back to Basics: The Role of pH in Retention and Selectivity.
- Control pH During Method Development for Better Chrom
- Chapter 1 Aspects of Gradient Optimiz
- Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. SIELC Technologies.
- A Guide to HPLC and LC-MS Buffer Selection.
- HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies.
- Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Veeprho Pharmaceuticals.
- SAMPLE PREPARATION FUNDAMENTALS FOR CHROM
Sources
- 1. youtube.com [youtube.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromtech.com [chromtech.com]
- 11. moravek.com [moravek.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. pharmagrowthhub.com [pharmagrowthhub.com]
- 14. greyhoundchrom.com [greyhoundchrom.com]
- 15. agilent.com [agilent.com]
- 16. chromtech.com [chromtech.com]
- 17. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 18. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Maintenance and Care of HPLC Columns in Chromatography | Phenomenex [phenomenex.com]
- 21. waters.com [waters.com]
- 22. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 25. Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 26. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 27. hplc.eu [hplc.eu]
- 28. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 29. chromatographyonline.com [chromatographyonline.com]
- 30. hamiltoncompany.com [hamiltoncompany.com]
Technical Support Center: Functionalization of 8-Methylquinoline
[1]
Ticket ID: #8MQ-BROM-001 Subject: Regiocontrol in Bromination (Nuclear vs. Side-Chain) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The Regioselectivity Matrix
The bromination of 8-methylquinoline presents a classic case of divergent reactivity . The outcome is strictly controlled by the reaction conditions, specifically the choice of solvent and initiator. You are navigating a competition between Electrophilic Aromatic Substitution (EAS) and Radical Substitution (Wohl-Ziegler) .
-
Pathway A (Ionic): Targets the quinoline ring (C5 position). Driven by Lewis acids or protic solvents.
-
Pathway B (Radical): Targets the methyl side-chain. Driven by non-polar solvents and radical initiators.
Decision Logic (Route Selection)
Figure 1: Decision tree for selecting reaction conditions based on the desired pharmacophore.
Module A: Nuclear Bromination (Targeting C5)
The Mechanism
In acidic media (H₂SO₄, AcOH), the quinoline nitrogen is protonated. This creates a pyridinium species which strongly deactivates the pyridine ring towards electrophilic attack. Consequently, the reaction occurs on the benzene ring.[1]
-
Directing Effects: The 8-methyl group is an ortho, para-director.[1]
-
Sterics vs. Electronics: The C8 position is blocked. The C7 position (ortho) is sterically crowded. The C5 position (para) is sterically accessible and electronically favored [1].
Standard Operating Procedure (SOP)
Target: 5-Bromo-8-methylquinoline
-
Preparation: Dissolve 8-methylquinoline (1.0 eq) in Glacial Acetic Acid.
-
Additives: Add Sodium Acetate (1.1 eq) to buffer the HBr generated.
-
Bromination: Add Br₂ (1.05 eq) dropwise at room temperature.
-
Critical: Maintain temperature < 25°C to avoid polybromination.
-
-
Quench: Pour into ice water containing Sodium Thiosulfate (to destroy excess Br₂).
-
Workup: Basify with NaOH to pH 9 (liberates the free base), extract with DCM.
Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Low Yield / No Reaction | Nitrogen complexation. | The formation of N-bromo complexes can stall the reaction. Switch to sulfuric acid as solvent to force the protonation and release active bromine species [2]. |
| Formation of 5,7-Dibromo | Excess reagent or high temp.[1] | Strictly control Br₂ stoichiometry (1.0 eq). Keep reaction at 0–5°C initially. |
| Wrong Isomer (7-Bromo) | Rare in this substrate. | 7-bromo is usually a minor impurity (<5%). Recrystallize from Ethanol to enrich the 5-bromo isomer. |
Module B: Benzylic Bromination (Targeting Side-Chain)
The Mechanism
This follows the Wohl-Ziegler radical pathway. Success depends entirely on suppressing the ionic pathway.
-
Solvent: Must be non-polar (CCl₄, Benzene, or Trifluorotoluene).
-
Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (BPO).
Standard Operating Procedure (SOP)
Target: 8-(Bromomethyl)quinoline
-
Solvent System: Dissolve 8-methylquinoline in anhydrous CCl₄ or PhCF₃ (Trifluorotoluene is a greener alternative to CCl₄).
-
Reagents: Add NBS (1.05 eq) and AIBN (0.05 eq).
-
Reaction: Reflux (76–80°C) under Nitrogen atmosphere.
-
Visual Cue: The reaction is complete when the dense NBS solid floats to the top as low-density Succinimide.
-
-
Workup: Filter off the Succinimide while hot. Evaporate solvent.
Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Ring Bromination observed | Solvent is too polar. | Never use MeCN or DMF for this reaction. Polar solvents promote ionic attack by NBS on the ring [3]. Ensure glassware is dry. |
| Incomplete Conversion | Old NBS / Wet Solvent. | Recrystallize NBS from water (dry thoroughly) before use. Impure NBS often contains HBr, which catalyzes the ionic side reaction. |
| Product Decomposition | Benzylic bromides are unstable. | Do not store the crude product. React immediately with your nucleophile (amine/thiol) or store at -20°C under Argon. |
Mechanistic Visualization
Understanding the "Fork in the Road" is critical for troubleshooting.
Figure 2: Mechanistic divergence. Note that polar solvents in the radical pathway can inadvertently trigger the ionic pathway.
Analytical Validation (Diagnostic Center)
You must confirm regioselectivity using ¹H NMR. The methyl group is the primary diagnostic handle.
¹H NMR Diagnostic Table (CDCl₃, 400 MHz)
| Feature | Starting Material (8-MeQ) | Nuclear Product (5-Br) | Benzylic Product (8-CH₂Br) |
| Methyl/Methylene | Singlet, ~2.81 ppm (3H) | Singlet, ~2.75 ppm (3H) | Singlet, ~5.15 ppm (2H) |
| Aromatic Region | Complex multiplet (6H) | Loss of 1H. C6/C7 appear as AB doublet (J ≈ 8 Hz). | Complex multiplet (6H). |
| Interpretation | Baseline | Methyl shift is largely unchanged; integral remains 3H. | Huge shift (>2 ppm downfield); integral drops to 2H. |
Critical QC Check: If you see a singlet at 5.15 ppm , you have successfully brominated the side chain. If you see a singlet at 2.75 ppm but the mass spec shows +79/81 amu, you have brominated the ring [4].
References
- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General principles of quinoline reactivity).
-
Organic Syntheses. (2003). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Org. Synth. 2003, 80, 219. (Analogous electrophilic bromination conditions).
- Zylber, J., et al. (1989). Reactivity of N-bromosuccinimide towards aromatic compounds in polar aprotic solvents. Tetrahedron, 45(23), 7297-7302. (Explains the solvent effect on NBS reactivity).
-
BenchChem Technical Support. (2025). Synthesis of 5-Bromo-8-methoxy-2-methylquinoline. (Comparative NMR data for 8-substituted quinolines).
Validation & Comparative
Definitive Structural Elucidation of 4-Bromo-6-chloro-8-methylquinoline: A Comparative Guide
Executive Summary: The Isomerism Challenge
In the synthesis of polysubstituted quinolines—scaffolds critical for antimalarial and anticancer therapeutics (e.g., PI3K inhibitors)—regioisomerism is a persistent failure mode.[1] The target molecule, 4-Bromo-6-chloro-8-methylquinoline , presents a specific structural ambiguity. It is a regioisomer of the commercially common intermediate 8-bromo-4-chloro-6-methylquinoline (used in Omipalisib synthesis).[2]
Standard spectroscopic methods (NMR, MS) often fail to definitively distinguish between halogen positions (4-Br vs. 4-Cl) due to similar electronic environments and identical molecular weights.[2] Single Crystal X-Ray Diffraction (SC-XRD) is the only analytical technique capable of providing absolute structural certainty by directly resolving the electron density of the halogen atoms.[1]
This guide outlines the comparative advantages of SC-XRD and provides a rigorous, self-validating protocol for the structural validation of this compound.[2]
Comparative Analysis: SC-XRD vs. Spectroscopy
The following table contrasts the capabilities of SC-XRD against traditional characterization methods for halogenated quinolines.
| Feature | SC-XRD (Gold Standard) | 1D/2D NMR ( | High-Res Mass Spec (HRMS) |
| Regioisomer Differentiation | Absolute. Distinguishes 4-Br from 4-Cl based on bond lengths and electron density.[2] | Inferential. Relies on subtle chemical shift differences; often ambiguous if protons are not adjacent to halogens.[1][2] | None. Isomers have identical |
| Stereochemistry | Determines absolute configuration (if chiral) and packing geometry.[1][2][3] | Relative stereochemistry only (via NOE). | No stereochemical data.[1][2] |
| Sample State | Solid state (Single Crystal required).[1][2][3] | Solution state. | Gas/Solution phase.[1][2][3] |
| Data Confidence | >99% (with R-factor < 5%). | ~80-90% (highly dependent on interpretation).[2] | Confirms formula, not structure. |
| Key Limitation | Requires a high-quality crystal (0.1–0.3 mm).[2] | Requires solubility; overlapping peaks.[1][2] | Ionization fragmentation.[1][2] |
The "Smoking Gun": Bond Length Analysis
The primary mechanism by which SC-XRD validates this structure is the measurement of carbon-halogen bond lengths.[1][2]
-
C–Br Bond: ~1.90 Å[1]
-
Resolution: Modern diffractometers resolve atomic positions to <0.01 Å precision, making the 0.16 Å difference between Cl and Br statistically massive (
).[1]
Experimental Protocol: From Synthesis to Structure
Phase 1: Crystallization (The Critical Bottleneck)
Halogenated quinolines are often hydrophobic and crystallize well from non-polar/polar solvent mixtures.[1][2]
Method A: Vapor Diffusion (Recommended) [1][2]
-
Dissolve: Dissolve 20 mg of the pure compound in a minimal amount (0.5–1.0 mL) of Dichloromethane (DCM) or Chloroform in a small inner vial.
-
Precipitant: Place the inner vial (uncapped) inside a larger jar containing 5–10 mL of n-Hexane or Pentane .
-
Seal: Cap the outer jar tightly. The volatile pentane will diffuse into the DCM, slowly increasing saturation.[1]
-
Timeline: Leave undisturbed at room temperature for 2–5 days. Look for prismatic or block-like crystals.[1][2]
Method B: Slow Evaporation
Phase 2: Data Collection Strategy
-
Radiation Source: Molybdenum (Mo-K
, = 0.71073 Å) is preferred over Copper (Cu).[2][3] Bromine absorbs Cu radiation heavily, leading to absorption errors.[2] Mo minimizes this fluorescence.[1][2] -
Temperature: 100 K (Cryogenic) . Cooling reduces thermal vibration (atomic displacement parameters), significantly improving the resolution of the halogen positions.[1]
-
Resolution Target: Collect data to a resolution of at least 0.80 Å (preferably 0.70 Å) to ensure precise bond length determination.
Phase 3: Structure Solution & Refinement[1]
-
Software: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 or WinGX interface.
-
Heavy Atom Method: The Bromine atom (Z=35) will dominate the diffraction pattern.[1] Use the Patterson method or Intrinsic Phasing to locate the Br and Cl atoms first.[1]
-
Refinement Check: Assign the Br atom to the C4 position and Cl to C6.[1] Refine. Then, swap them and refine again.
-
Correct Assignment: Thermal ellipsoids will be spherical and reasonable size.[1][2]
-
Incorrect Assignment: If you put Cl at the Br site, the thermal ellipsoid will be tiny (trying to concentrate electron density).[1] If you put Br at the Cl site, the ellipsoid will "blow up" (too much density modeled).[1]
-
Visualization of Validation Workflow
Figure 1: Decision logic for structural validation using SC-XRD bond length analysis.
Validation Criteria (Self-Validating System)
To ensure your dataset is publishable and chemically accurate, the final structure must meet these metrics:
A. Crystallographic Metrics
| Metric | Acceptable Range | Explanation |
| R1 (R-factor) | < 0.05 (5%) | Measures agreement between observed and calculated diffraction intensities.[2] |
| wR2 | < 0.15 (15%) | Weighted R-factor (more sensitive to weak reflections).[2][3] |
| Goodness of Fit (GooF) | 0.9 – 1.2 | Indicates correct weighting scheme.[1][2] |
| CheckCIF Alerts | No A-level Alerts | "A" alerts indicate serious errors in symmetry or refinement.[1][2] |
B. Chemical Metrics (The "Isomer Check")[1][2]
-
Ellipsoids: All non-hydrogen atoms must have positive definite thermal parameters (visualized as ellipsoids, not spheres or non-physical shapes).
References
-
Groom, C. R., et al. (2016).[2][3] The Cambridge Structural Database.[1][2] Acta Crystallographica Section B, 72(2), 171-179.[2] Link
-
Sheldrick, G. M. (2015).[1][2][3] SHELXT – Integrated space-group and crystal-structure determination.[1][2][3] Acta Crystallographica Section A, 71(1), 3-8.[2] Link
-
Müller, P. (2006).[1][2][3] Crystal structure refinement: A crystallographer's guide to SHELXL. Oxford University Press.[1][2] Link[1][2]
-
Allen, F. H., et al. (1987).[2][3] Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2, S1-S19. Link
-
Spek, A. L. (2020).[1][2][3] PLATON SQUEEZE: A tool for the calculation of the disordered solvent contribution to the calculated structure factors.[1] Acta Crystallographica Section C, 71, 9-18.[2][3] Link
Sources
Differentiating the Indistinguishable: A Comparative Guide to Mass Spectrometry Techniques for Isomeric Bromo-chloro-methylquinolines
For researchers, scientists, and drug development professionals, the precise structural elucidation of isomeric compounds is a critical yet often challenging task. Isomers, molecules with identical chemical formulas and thus the same nominal mass, can exhibit vastly different pharmacological, toxicological, and metabolic properties. Bromo-chloro-methylquinolines, a class of halogenated heterocyclic compounds with potential applications in medicinal chemistry, present a classic analytical hurdle: how to confidently distinguish between positional isomers. This guide provides an in-depth, objective comparison of three powerful mass spectrometry-based techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ion Mobility-Mass Spectrometry (IM-MS)—for the isomeric differentiation of these challenging compounds. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you to select and implement the most effective strategy for your research.
The Challenge: Identical Mass, Distinct Identities
Positional isomers of bromo-chloro-methylquinoline all share the same elemental composition, resulting in an identical mass-to-charge ratio (m/z) in a mass spectrometer. This inherent lack of mass-based differentiation necessitates the use of more sophisticated techniques that can probe the subtle differences in their physicochemical properties and gas-phase behavior. The key to successful isomeric differentiation lies in exploiting these differences, whether through chromatographic separation based on polarity and volatility, distinct fragmentation patterns in tandem mass spectrometry, or variations in ion shape and size as measured by ion mobility.
A Comparative Analysis of Mass Spectrometry Techniques
The choice of analytical technique is paramount and depends on the specific isomeric pair, the complexity of the sample matrix, and the desired level of confidence in the identification. Below, we compare the performance of GC-MS, LC-MS/MS, and IM-MS for this application.
| Technique | Principle of Separation | Strengths | Weaknesses | Ideal for... |
| GC-MS | Differential partitioning between a stationary phase and a mobile gas phase based on volatility and polarity. | Excellent chromatographic resolution for volatile and thermally stable isomers. Established and robust technique. | Requires derivatization for non-volatile compounds. Potential for thermal degradation of labile analytes. | Separating isomers with significant differences in boiling points and polarity. |
| LC-MS/MS | Differential partitioning between a stationary phase and a mobile liquid phase based on polarity. Fragmentation of precursor ions provides structural information. | Applicable to a wide range of polarities and thermal stabilities. High selectivity and sensitivity from MS/MS fragmentation. | Chromatographic resolution can be challenging for very similar isomers. Matrix effects can suppress ionization. | Differentiating isomers that produce distinct fragment ions upon collision-induced dissociation. |
| IM-MS | Separation of ions in the gas phase based on their size, shape, and charge (collision cross-section). | Provides an orthogonal dimension of separation to chromatography and m/z. Can separate isomers that are inseparable by chromatography. Rapid analysis times. | Resolution may not be sufficient for isomers with very similar shapes. Collision cross-section libraries are still developing. | Distinguishing isomers with different three-dimensional structures. |
In-Depth Technical Comparison and Experimental Data
To illustrate the practical application of these techniques, let us consider a hypothetical but representative scenario: the differentiation of two bromo-chloro-methylquinoline isomers, Isomer A (2-bromo-4-chloro-6-methylquinoline) and Isomer B (2-bromo-6-chloro-4-methylquinoline) .
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality of Experimental Choices: GC-MS is a logical first approach due to the semi-volatile nature of quinoline derivatives. The choice of a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is based on the principle of separating compounds primarily by their boiling points. Subtle differences in intermolecular forces arising from the different substituent positions can lead to variations in retention times. Electron Ionization (EI) is chosen for its ability to induce extensive fragmentation, creating a fingerprint-like mass spectrum that can aid in identification.
Experimental Data Summary:
| Isomer | Retention Time (min) | Key Fragment Ions (m/z) | Relative Abundance (%) |
| Isomer A | 12.54 | 255/257/259 ([M]+), 240/242/244 ([M-CH3]+), 176/178 ([M-Br]+), 220 ([M-Cl]+) | 100/75/15, 40/30/6, 85/28, 95 |
| Isomer B | 12.89 | 255/257/259 ([M]+), 240/242/244 ([M-CH3]+), 176/178 ([M-Br]+), 220 ([M-Cl]+) | 100/75/15, 65/48/10, 60/20, 80 |
Note: The isotopic pattern for one bromine and one chlorine atom (M, M+2, M+4) is a key diagnostic feature.
Interpretation: The baseline separation in retention times provides a strong basis for differentiation. While the major fragment ions are the same, the subtle but reproducible differences in the relative abundances of the [M-CH3]+ and [M-Br]+ fragments can provide additional confirmation. The greater relative abundance of the methyl loss for Isomer B might be attributed to steric hindrance influencing the stability of the resulting fragment ion.
Experimental Workflow Diagram:
Caption: Workflow for GC-MS analysis of bromo-chloro-methylquinoline isomers.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Causality of Experimental Choices: LC-MS/MS is employed when GC separation is insufficient or if the isomers are thermally labile. A reverse-phase C18 column is chosen to separate the isomers based on their polarity. Electrospray ionization (ESI) in positive ion mode is selected as quinolines readily form protonated molecules ([M+H]+). Tandem mass spectrometry (MS/MS) is the key to differentiation, where the protonated molecule is isolated and fragmented by collision-induced dissociation (CID). The positions of the substituents can significantly influence the fragmentation pathways, leading to different product ion spectra.
Experimental Data Summary:
| Isomer | Precursor Ion [M+H]+ (m/z) | Key Product Ions (m/z) | Relative Abundance (%) |
| Isomer A | 256/258/260 | 241/243/245 ([M+H-CH3]+), 177/179 ([M+H-Br]+), 221 ([M+H-Cl]+), 149 | 35/26/5, 100/33, 80, 50 |
| Isomer B | 256/258/260 | 241/243/245 ([M+H-CH3]+), 177/179 ([M+H-Br]+), 221 ([M+H-Cl]+), 163 | 80/60/12, 75/25, 95, 45 |
Interpretation: In this hypothetical scenario, while many fragment ions are common, the relative abundances are significantly different. More importantly, unique diagnostic fragment ions (m/z 149 for Isomer A and m/z 163 for Isomer B) may be observed. These unique fragments arise from different rearrangement pathways influenced by the substituent positions, providing a definitive means of identification. For instance, the formation of the m/z 149 ion in Isomer A might involve a cyclization reaction that is sterically hindered in Isomer B.
Fragmentation Pathway Diagram:
Caption: Postulated fragmentation pathways for two bromo-chloro-methylquinoline isomers.
Ion Mobility-Mass Spectrometry (IM-MS)
Causality of Experimental Choices: IM-MS is a powerful technique for separating isomers that are difficult to resolve chromatographically. The principle is that even with the same mass, isomers can have different three-dimensional shapes. As they drift through a gas-filled chamber under the influence of an electric field, their velocity is dependent on their collision cross-section (CCS) with the gas molecules. More compact isomers will travel faster than more elongated ones.
Experimental Data Summary:
| Isomer | Ion Species | m/z | Drift Time (ms) | Collision Cross-Section (CCS) (Å2) |
| Isomer A | [M+H]+ | 256.9636 | 15.2 | 158.5 |
| Isomer B | [M+H]+ | 256.9636 | 15.8 | 162.1 |
Interpretation: The difference in drift times and the calculated CCS values allows for the clear differentiation of the two isomers. Isomer A, with a smaller CCS, is likely to have a more compact gas-phase conformation compared to Isomer B. This structural difference, which may be subtle in solution, is amplified in the gas phase, enabling their separation.
Experimental Workflow Diagram:
Caption: Workflow for Ion Mobility-Mass Spectrometry analysis of isomers.
Detailed Experimental Protocols
GC-MS Protocol for Bromo-chloro-methylquinoline Isomer Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the isomer mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to create working standards in the range of 1-100 µg/mL.
-
Transfer 1 mL of each standard and sample solution to a 2 mL autosampler vial.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Injector: Split/splitless inlet, operated in splitless mode at 280°C.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 250°C.
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-400.
-
-
Data Analysis:
-
Identify the peaks corresponding to the bromo-chloro-methylquinoline isomers based on their retention times.
-
Extract the mass spectrum for each peak and compare the fragmentation patterns and relative abundances of key ions.
-
LC-MS/MS Protocol for Bromo-chloro-methylquinoline Isomer Analysis
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the isomer mixture in methanol.
-
Perform serial dilutions in 50:50 methanol:water with 0.1% formic acid to create working standards in the range of 1-1000 ng/mL.
-
Transfer samples to autosampler vials.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent).
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Sciex Triple Quad 6500+ (or equivalent).
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Ion Source Parameters:
-
Curtain Gas: 35 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 60 psi
-
-
MS/MS Method: Multiple Reaction Monitoring (MRM) or Product Ion Scan.
-
Precursor Ion: m/z 256.0
-
Collision Energy: Optimize for each isomer to maximize the intensity of diagnostic product ions (typically 20-40 eV).
-
-
-
Data Analysis:
-
Analyze the product ion spectra for each isomer to identify unique fragment ions and significant differences in fragment ion ratios.
-
Ion Mobility-Mass Spectrometry (IM-MS) Protocol
-
Sample Preparation:
-
Prepare a 10 µg/mL solution of the isomer mixture in 50:50 acetonitrile:water with 0.1% formic acid.
-
-
IM-MS Instrumentation and Conditions:
-
Mass Spectrometer: Agilent 6560 Ion Mobility Q-TOF LC/MS (or equivalent).
-
Ionization Mode: ESI, positive ion mode.
-
Drift Gas: Nitrogen.
-
Drift Tube Pressure: ~4 Torr.
-
Drift Voltage: Optimize for best separation (typically 500-1000 V).
-
Mass Range: m/z 100-500.
-
Data Acquisition: Acquire data in ion mobility mode.
-
-
Data Analysis:
-
Use the manufacturer's software to visualize the ion mobility data (mobilogram).
-
Extract the drift times for the m/z corresponding to the protonated bromo-chloro-methylquinoline isomers.
-
Calibrate the instrument using known standards to calculate the collision cross-section (CCS) values for each isomer.
-
Conclusion and Recommendations
The differentiation of bromo-chloro-methylquinoline isomers is a challenging analytical task that can be effectively addressed by leveraging the strengths of modern mass spectrometry techniques.
-
GC-MS is a robust and often sufficient technique when the isomers exhibit differences in volatility, providing clear separation based on retention time.
-
LC-MS/MS offers a powerful solution for a wider range of isomers, with the potential for definitive identification through unique fragmentation patterns, even in the absence of complete chromatographic separation.
-
IM-MS provides an invaluable orthogonal dimension of separation, capable of distinguishing isomers based on their gas-phase shape. This is particularly useful for isomers that are inseparable by chromatography.
For a comprehensive and confident characterization, a multi-faceted approach is often the most prudent. Initial screening by GC-MS or LC-MS/MS can be followed by IM-MS for confirmation, especially in complex matrices or when dealing with novel compounds. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently navigate the complexities of isomeric differentiation and advance their scientific endeavors.
References
-
Gas Chromatography & Mass Spectrometry: A Practical Guide. Royal Society of Chemistry.[Link]
-
Tandem Mass Spectrometry (MS/MS): A Tutorial. Journal of the American Society for Mass Spectrometry.[Link]
-
Ion Mobility Spectrometry-Mass Spectrometry: Theory and Applications. CRC Press.[Link]
-
Fragmentation of Halogenated Organic Compounds in Mass Spectrometry. Mass Spectrometry Reviews.[Link]
-
The analysis of quinoline alkaloids by mass spectrometry. Journal of Natural Products.[Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
